1,4-Dimethylphenanthrene

概要

説明

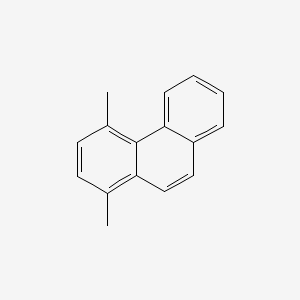

1,4-Dimethylphenanthrene is an organic compound with the molecular formula C₁₆H₁₄. It belongs to the class of polycyclic aromatic hydrocarbons, which are composed of multiple aromatic rings. This compound is a derivative of phenanthrene, where two methyl groups are attached at the 1 and 4 positions of the phenanthrene structure

準備方法

Synthetic Routes and Reaction Conditions

1,4-Dimethylphenanthrene can be synthesized through several methods. One notable method involves the deoxygenation of arene 1,4-endoxides using trimethylsilyl iodide. This process includes a furan/dimethyl-1-naphthyne cycloaddition reaction followed by direct deoxygenation of the resulting enooxide with excess trimethylsilyl iodide . Another method involves the Friedel-Crafts cyclization of p-xylene with γ-butyrolactone or γ-(2,5-dimethylphenyl)butyric acid via its trifluoromethanesulfonic anhydride derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

化学反応の分析

Types of Reactions

1,4-Dimethylphenanthrene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic reagents like bromine, chlorine, and nitrating agents are commonly employed.

Major Products

The major products formed from these reactions include various substituted phenanthrenes, quinones, and hydrogenated derivatives, depending on the specific reaction conditions and reagents used .

科学的研究の応用

1,4-Dimethylphenanthrene has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.

Medicine: Its mutagenic properties are studied to understand the mechanisms of carcinogenesis and to develop potential therapeutic interventions.

作用機序

The mechanism of action of 1,4-dimethylphenanthrene involves its interaction with cellular components, leading to mutagenic effects. It has been shown to be mutagenic to Salmonella typhimurium in the presence of an exogenous metabolic system and induces unscheduled DNA synthesis in cultured primary rat hepatocytes . The molecular targets and pathways involved include DNA damage and repair mechanisms, which are critical in understanding its carcinogenic potential.

類似化合物との比較

1,4-Dimethylphenanthrene can be compared with other similar compounds such as:

- 1-Methylphenanthrene

- 2,4-Dimethylphenanthrene

- 3,4-Dimethylphenanthrene

These compounds share similar structural features but differ in the position and number of methyl groups attached to the phenanthrene core. The unique positioning of the methyl groups in this compound influences its chemical reactivity and biological activity, making it distinct from its analogs .

生物活性

1,4-Dimethylphenanthrene (1,4-DMP) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its biological activity, particularly its mutagenic properties and potential implications in carcinogenesis. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of 1,4-DMP.

This compound is characterized by its molecular formula and is a derivative of phenanthrene with two methyl groups located at the 1 and 4 positions. Its structure influences its interaction with biological systems, particularly in relation to mutagenicity and receptor activation.

The biological activity of 1,4-DMP primarily involves its interaction with cellular components leading to mutagenic effects. Key mechanisms include:

- Unscheduled DNA Synthesis : Research indicates that 1,4-DMP can induce unscheduled DNA synthesis in cultured primary rat hepatocytes, suggesting its potential as a mutagenic agent .

- Aryl Hydrocarbon Receptor (AhR) Activation : Studies have shown that methylated phenanthrenes, including 1,4-DMP, activate the AhR signaling pathway. This activation is crucial for understanding the toxicological effects of PAHs as it leads to changes in gene expression associated with xenobiotic metabolism .

Mutagenicity Studies

1,4-DMP has been evaluated for its mutagenic potential using various assays:

- Salmonella Typhimurium Assay : It has been demonstrated that 1,4-DMP is mutagenic in the presence of an exogenous metabolic system. This assay is a standard method for assessing the mutagenic potential of chemical compounds .

- Comparative Potency : Research comparing methylated phenanthrenes revealed that 1,4-DMP exhibits enhanced AhR activation compared to unsubstituted phenanthrene, indicating a higher potential for biological activity due to its methyl substituents .

Table 1: Summary of Biological Activity Studies on this compound

Environmental Impact and Applications

This compound is also studied within the context of environmental pollution. It serves as a model compound for understanding the behavior of PAHs in ecosystems affected by oil spills and other pollutants. Its mutagenic properties raise concerns about its impact on wildlife and human health when released into the environment .

特性

IUPAC Name |

1,4-dimethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-7-8-12(2)16-14(11)10-9-13-5-3-4-6-15(13)16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWMAJXVIIUYYOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=CC=CC=C3C2=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176883 | |

| Record name | 1,4-Dimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22349-59-3 | |

| Record name | 1,4-Dimethylphenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22349-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dimethylphenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022349593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-DIMETHYLPHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A1M5X06OV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。